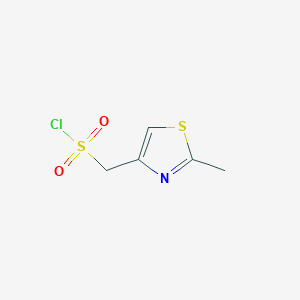
Cloruro de (2-Metil-1,3-tiazol-4-il)metanosulfonilo
Descripción general
Descripción
(2-Methyl-1,3-thiazol-4-yl)methanesulfonyl chloride is a useful research compound. Its molecular formula is C5H6ClNO2S2 and its molecular weight is 211.7 g/mol. The purity is usually 95%.
The exact mass of the compound (2-Methyl-1,3-thiazol-4-yl)methanesulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (2-Methyl-1,3-thiazol-4-yl)methanesulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Methyl-1,3-thiazol-4-yl)methanesulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Introducción al Cloruro de (2-Metil-1,3-tiazol-4-il)metanosulfonilo
El this compound es un compuesto químico que pertenece a la familia de los tiazoles. Los tiazoles son compuestos heterocíclicos que contienen azufre y nitrógeno en la estructura del anillo. Son conocidos por sus diversas actividades biológicas y se han utilizado en varias aplicaciones de investigación científica. A continuación, se presentan algunas aplicaciones únicas de los derivados de tiazol que pueden estar relacionadas con el this compound:
Investigación anticancerígena: Los derivados de tiazol se han explorado por sus posibles propiedades anticancerígenas. Por ejemplo, se han sintetizado y evaluado ciertos compuestos de tiazol por su capacidad para inhibir el crecimiento de células cancerosas .
Actividades herbicidas: Algunos tiazoles exhiben actividades herbicidas y pueden utilizarse en el desarrollo de nuevos herbicidas. Se han probado contra diversas especies vegetales para evaluar su eficacia en el control de la vegetación no deseada .
Aplicaciones analgésicas y antiinflamatorias: Los compuestos de tiazol han mostrado actividades analgésicas y antiinflamatorias significativas, lo que los convierte en candidatos para el desarrollo de nuevos fármacos para aliviar el dolor y la inflamación .
Propiedades antibacterianas: Los tiazoles se han analizado en busca de actividad antibacteriana contra una gama de especies bacterianas, lo que indica su posible uso en la creación de nuevos agentes antibacterianos .
Propiedades antioxidantes: También se han realizado investigaciones sobre los derivados de tiazol para evaluar sus propiedades antioxidantes, que son importantes para combatir las enfermedades relacionadas con el estrés oxidativo .
Síntesis de nuevos compuestos: Los tiazoles sirven como intermediarios clave en la síntesis de una variedad de compuestos novedosos con posibles aplicaciones terapéuticas. Pueden reaccionar con diferentes reactivos para formar nuevas entidades químicas con diversas actividades biológicas .
Propiedades
IUPAC Name |
(2-methyl-1,3-thiazol-4-yl)methanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNO2S2/c1-4-7-5(2-10-4)3-11(6,8)9/h2H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAYMUFRRBWQPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000394-87-5 | |
| Record name | (2-methyl-1,3-thiazol-4-yl)methanesulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Amino-2-[4-(trifluoromethyl)phenoxy]benzonitrile](/img/structure/B1525990.png)


amine](/img/structure/B1525994.png)

![3-[(Methylsulfanyl)methyl]-1-benzothiophene-2-carboxylic acid](/img/structure/B1525999.png)



![(2S,4R)-1-(tert-Butoxycarbonyl)-4-((2-(4-isopropoxyphenyl)benzofuro[3,2-d]pyrimidin-4-yl)oxy)pyrrolidine-2-carboxylic acid](/img/structure/B1526005.png)



![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbonitrile](/img/structure/B1526013.png)
